3-amino-3-(3-aminophenyl)propanoicacid
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Overview
Description
3-amino-3-(3-aminophenyl)propanoicacid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylalanine, an essential amino acid, and contains two amino groups attached to a phenyl ring and a propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(3-aminophenyl)propanoicacid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aldol Condensation: The resulting 3-aminobenzaldehyde undergoes aldol condensation with glycine to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and condensation reactions, followed by purification processes such as crystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(3-aminophenyl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-amino-3-(3-aminophenyl)propanoicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(3-aminophenyl)propanoicacid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the additional amino group.
3-Aminophenylacetic acid: A compound with a similar phenyl ring and amino group but different side chain structure.
Uniqueness
3-amino-3-(3-aminophenyl)propanoicacid is unique due to the presence of two amino groups attached to the phenyl ring and the propionic acid chain
Properties
IUPAC Name |
3-amino-3-(3-aminophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQINCXCDEGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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